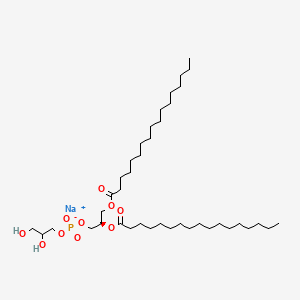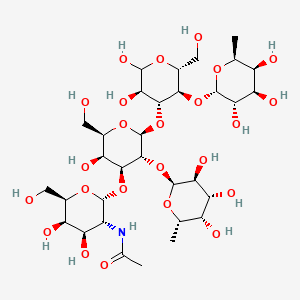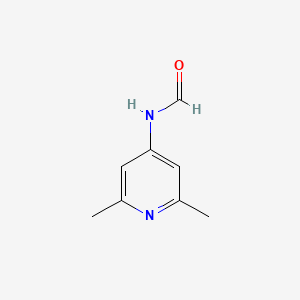
Sarcandrolide D
Overview
Description
Sarcandrolide D is a member of the lindenane sesquiterpenoid family, which are complex natural products primarily isolated from plants of the Chloranthaceae family. These compounds are known for their intricate molecular structures and significant biological activities. This compound, in particular, has garnered attention due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sarcandrolide D involves a series of intricate steps, often starting from simpler sesquiterpenoid precursors. A key step in the synthesis is the Diels-Alder cycloaddition reaction, which forms the core structure of the compound. The reaction typically involves a dienophile and a diene generated in situ. For instance, the Diels-Alder reaction of a dienophile with an in situ generated diene can yield the desired diastereomer in high yield .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to the complexity of its synthesis and the specificity of the conditions required
Chemical Reactions Analysis
Types of Reactions: Sarcandrolide D undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed under controlled conditions to modify specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Singlet oxygen, often generated in situ, is a common reagent for oxidation reactions involving this compound.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with singlet oxygen can lead to the formation of specific oxidized derivatives of this compound .
Scientific Research Applications
Chemistry: The compound’s unique structure and reactivity make it a valuable subject for studies on synthetic methodologies and reaction mechanisms.
Medicine: The compound’s therapeutic potential is being explored, particularly in the context of its ability to modulate specific biological pathways.
Industry: While industrial applications are still in the exploratory phase, the compound’s unique properties could lead to its use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of Sarcandrolide D involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate AMP-activated protein kinase, leading to increased phosphorylation of acetyl-CoA carboxylase in HepG2 cells. This activity is associated with the compound’s ability to repress the growth of human liver cancer cells . The detailed molecular pathways involved in these effects are still under investigation, but the compound’s unique structure plays a crucial role in its biological activity.
Comparison with Similar Compounds
- Sarcandrolide J
- Shizukaol D
- Chlorahololide A
- Chlorahololide C
- Spicachlorantin J
Comparison: Sarcandrolide D shares structural similarities with other lindenane sesquiterpenoids, such as Sarcandrolide J and Shizukaol D. each compound has unique functional groups and stereochemistry that contribute to its distinct biological activities. For example, while both this compound and Shizukaol D can activate AMP-activated protein kinase, their effects on different cell types and pathways may vary . This uniqueness makes this compound a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
[(2R,8R,9S,10S,12R,13S,14S,16S,17S,19R,20S,21R,22S)-5-(acetyloxymethyl)-9,16,21,22-tetrahydroxy-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42O12/c1-7-14(2)28(39)47-13-35(44)22-8-19(22)32(5)23(35)10-18-17(12-46-16(4)38)30(41)48-36(18)24(32)11-34(43)21-9-20(21)33(6)27(34)26(36)25-15(3)29(40)49-37(25,45)31(33)42/h7,19-24,31,42-45H,8-13H2,1-6H3/b14-7+/t19-,20-,21+,22+,23-,24+,31-,32+,33+,34+,35+,36+,37+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTGVSJFROTUKO-FFTXOPGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3CC6(C7CC7C8(C6=C5C9=C(C(=O)OC9(C8O)O)C)C)O)COC(=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC[C@@]1([C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)O[C@]45[C@H]3C[C@@]6([C@H]7C[C@H]7[C@]8(C6=C5C9=C(C(=O)O[C@@]9([C@@H]8O)O)C)C)O)COC(=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R)-1-[[(2S,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] (3R)-3-hydroxytetradecanoate](/img/structure/B590823.png)









